

An In-Depth Technical Guide to the IL25 Gene and Protein Structure

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Compound of Interest

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Introduction

Interleukin-25 (IL-25), also known as IL-17E, is a member of the IL-17 cytokine family. Unlike other members of this family which are predominantly involved in pro-inflammatory and neutrophil-mediated responses, IL-25 is a key driver of type 2 immunity. It plays a crucial role in allergic inflammation, parasitic worm expulsion, and tissue remodeling. This technical guide provides a comprehensive overview of the human IL25 gene and protein, its structure, signaling pathways, and detailed experimental protocols for its study, aimed at researchers and professionals in drug development.

IL25 Gene Structure

The human IL25 gene is located on the long arm of chromosome 14, specifically in the q11.2 region.^[1] The gene spans a genomic region and contains 3 exons that are transcribed into messenger RNA (mRNA).^[2]^[3]

Table 1: Human IL25 Gene Characteristics

Feature	Description
Official Symbol	IL25
Aliases	IL17E
Chromosomal Location	14q11.2[1]
Exon Count	3[2][3]
Alternative Splicing	Yes, results in multiple transcript variants.[3][4]

Alternative splicing of the IL25 pre-mRNA results in at least two distinct transcript variants, leading to the production of different protein isoforms.[3] These isoforms may have different N-termini and potentially distinct biological activities, although isoform 1 is considered the canonical sequence.[3][5]

IL25 Protein Structure and Characteristics

The canonical human IL-25 protein is synthesized as a precursor of 177 amino acids.[6][7] Following cleavage of a signal peptide, the mature protein is secreted. IL-25 belongs to the IL-17 family of cytokines, sharing sequence homology with other IL-17 members, particularly in the conserved cysteine residues.[6]

Table 2: Human IL25 Protein Characteristics

Feature	Isoform 1 (Canonical)	Isoform 2
Amino Acid Length (precursor)	177[6]	Shorter than isoform 1[3]
Molecular Mass (precursor)	20.3 kDa[8]	-
Recombinant Human IL-17E (Homodimer)	33.8 kDa[6]	-
Post-Translational Modifications	Glycosylation, Disulfide bond[5]	-
3D Structure (Ternary Complex)	PDB ID: 7UWL[9]	-

The tertiary structure of IL-25 in a complex with its receptor subunits, IL-17RA and IL-17RB, has been determined by cryo-electron microscopy, providing insights into the molecular basis of receptor recognition and signaling activation.[9] The structure reveals that IL-25 forms a homodimer that interacts with two IL-17RB molecules, which in turn recruit two IL-17RA co-receptors.[10]

Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for the proper folding, stability, and function of many proteins, including cytokines.[11][12] For IL-25, two key PTMs have been identified:

- **Glycosylation:** IL-25 is a glycoprotein.[5] Glycosylation can influence protein folding, solubility, and interaction with receptors.
- **Disulfide Bonds:** The presence of conserved cysteine residues suggests the formation of intramolecular disulfide bonds, which are critical for maintaining the correct three-dimensional structure and stability of the cytokine.[6]

IL25 Signaling Pathway

IL-25 exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RB.[2][13] While IL-25 has a high affinity for IL-17RB, the recruitment of IL-17RA is essential for signal transduction.[14] Upon ligand binding, the receptor complex initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the recruitment of the adaptor protein, Act1, to the SEFIR domain of the receptor subunits.[10][15][16] Act1 then serves as a scaffold to recruit downstream signaling molecules, including members of the TNF receptor-associated factor (TRAF) family, such as TRAF4 and TRAF6.[10][17][18]

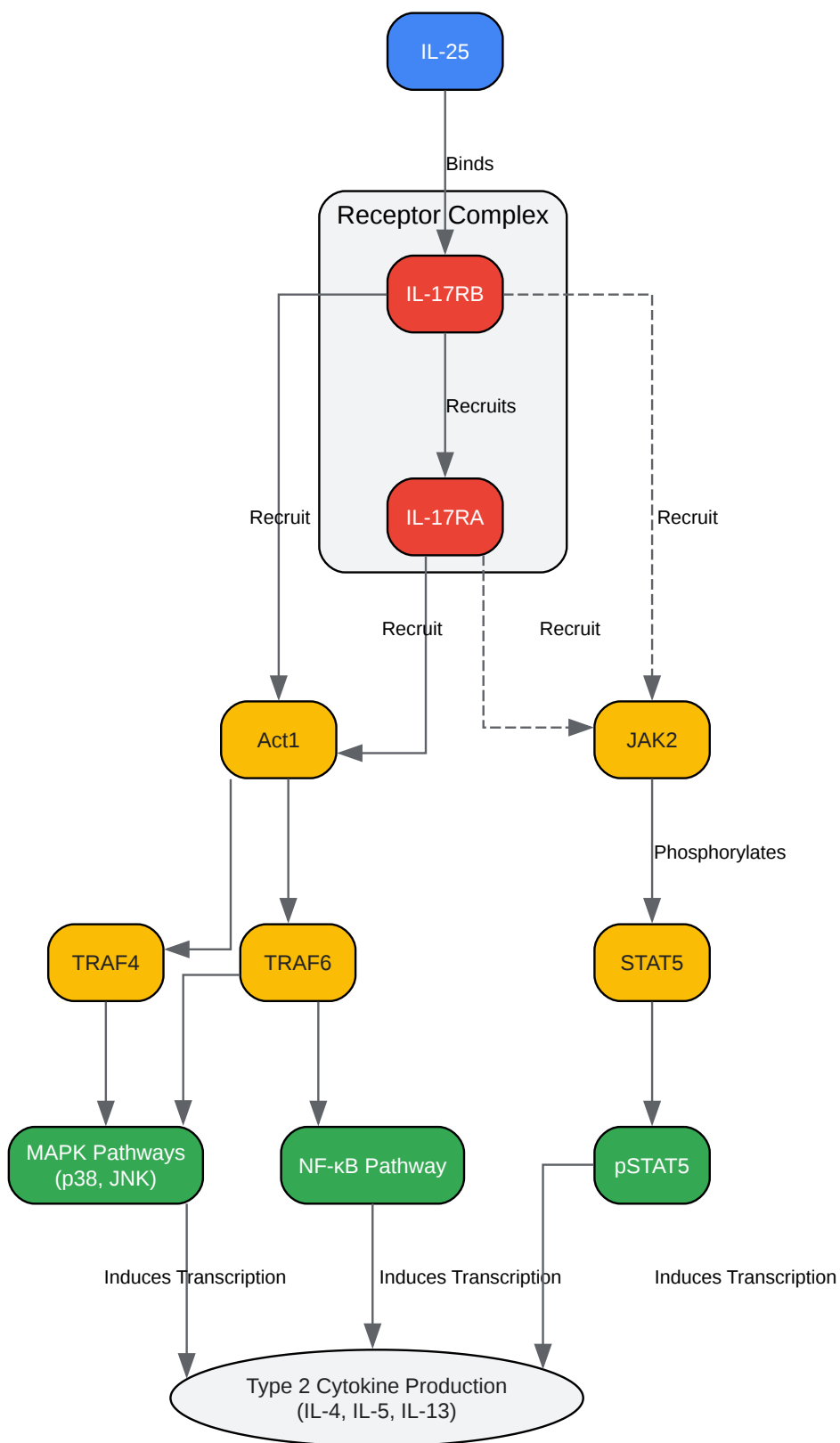
This leads to the activation of several key downstream pathways:

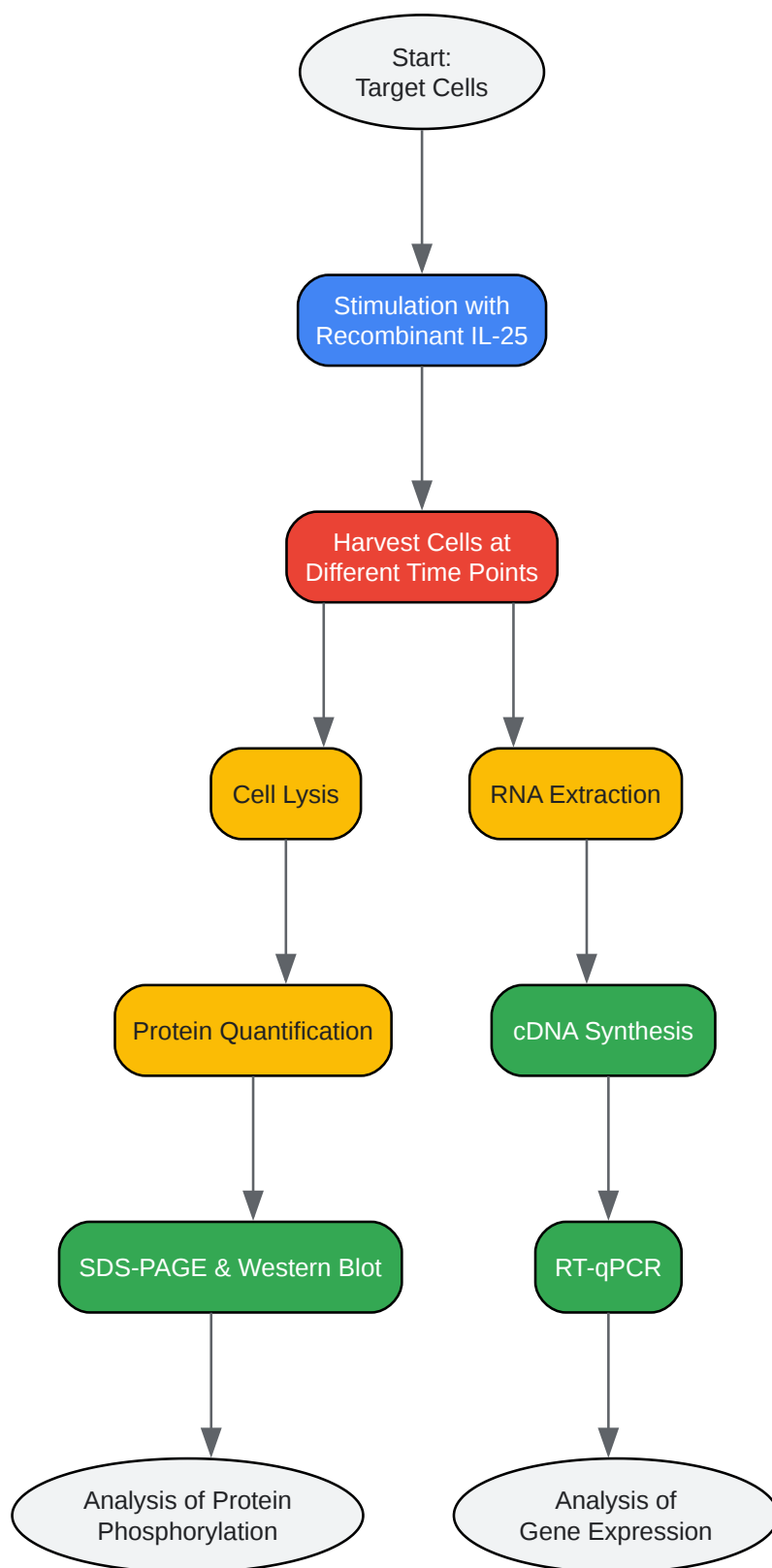
- **NF- κ B Pathway:** TRAF6 is essential for the activation of the canonical NF- κ B pathway, leading to the transcription of pro-inflammatory genes.[10][18]
- **MAPK Pathways:** Both TRAF4 and TRAF6 contribute to the activation of mitogen-activated protein kinases (MAPKs), including p38 and JNK, which regulate gene expression and

cellular responses.[10][17]

- JAK/STAT Pathway: IL-25 signaling also activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, IL-25 stimulation leads to the phosphorylation of JAK2 and subsequently STAT5.[4][15] This activation of STAT5 is crucial for the induction of type 2 cytokine gene expression and appears to be independent of Act1.[15][16]

The culmination of these signaling events is the production of hallmark type 2 cytokines, including IL-4, IL-5, and IL-13, which drive allergic inflammation and other Th2-mediated immune responses.[2][14]





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